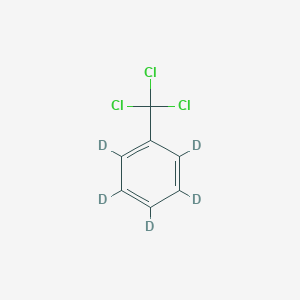

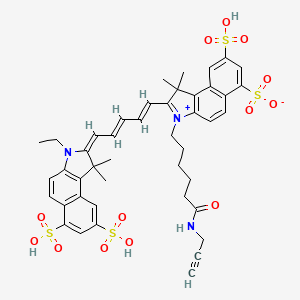

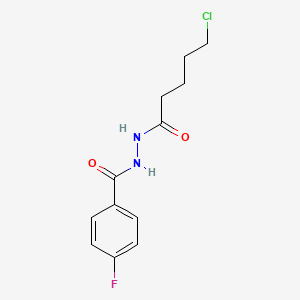

![molecular formula C7H5N3O2 B1459332 [1,2,4]三唑并[4,3-a]吡啶-5-羧酸 CAS No. 1234615-95-2](/img/structure/B1459332.png)

[1,2,4]三唑并[4,3-a]吡啶-5-羧酸

描述

“[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid” is a synthetic compound that has been studied for its potential biological activities . It is a part of the [1,2,4]triazolo[4,3-a]pyrazine derivatives, which have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid involves several steps. The process typically starts with aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

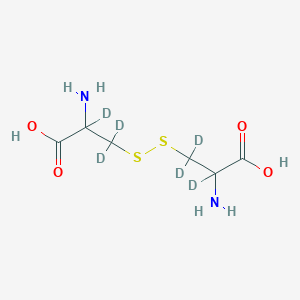

The molecular structure of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is characterized by the presence of a triazolo[4,3-a]pyridine core. The empirical formula is C7H5N3O2 and the molecular weight is 163.13 .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid are complex and can involve several steps. For example, a copper-catalyzed reaction under an atmosphere of air can provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .科学研究应用

合成与生物学评估

[1,2,4]三唑并[4,3-a]吡啶衍生物已被合成并对其生物学特性进行了评估。开发了一种合成新型 2-[(1,2,4-恶二唑-5-基)-[1,2,4]三唑并[4,3-a]吡啶-3-基]乙酰胺的方法,得到了一组具有 1,2,4-恶二唑环的乙酰胺,位置在 6、7 和 8。这些化合物由市售的 2-氯吡啶羧酸合成,并进行了生物学评估,证明了它们的药理学潜力 (Karpina 等人,2019)。

杂环合成构件

与 [1,2,4]三唑并[4,3-a]吡啶相关的 1,2,3-三唑-4(5)-胺已被确定为合成三唑环化的吡啶、嗪和氮杂菲体系的有效构件。这些结构已被用于通过与亚甲基活性化合物缩合来合成 diverse 三唑并[4,5-b]吡啶,证明了它们在合成和生物医学研究中的重要性 (Syrota 等人,2022)。

抗菌活性评估

[1,2,4]三唑并[4,3-a]吡啶衍生物的抗菌活性得到了评估,由吡啶-2,6-二基和各种羧酸合成的化合物对大肠杆菌和铜绿假单胞菌表现出有希望的活性。这项研究突出了这些化合物在抗菌应用中的潜在用途 (Xiao 等人,2014)。

酰胺衍生物的简便合成

[1,2,4]三唑并[4,3-a]吡啶的酰胺衍生物已被合成,证明了它们的显著生物活性,包括抗菌、抗病毒、抗惊厥、抗真菌、抗癌、抗过敏和除草剂活性。这些衍生物已显示出对多种微生物的有效性,突出了它们在生物医学应用中的潜力 (Gandikota 等人,2017)。

便捷的两步制备

已经描述了一种从 2-肼基吡啶和羧酸开始的 [1,2,4]三唑并[4,3-a]吡啶的两步制备方法。该方法允许合成具有手性碳的三唑并吡啶,这可能在开发药物方面很重要 (Moulin 等人,2006)。

电化学性质

[1,2,4]三唑并[4,3-a]吡啶衍生物的电化学行为进行了研究,显示出较高的电离电位和良好的亲和力。这项研究表明在电子或光伏器件中具有潜在的应用 (Tan 等人,2007)。

安全和危害

未来方向

The future directions for research on [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid could involve further exploration of its potential biological activities, including its inhibitory activities toward c-Met/VEGFR-2 kinases . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential applications in medicine and other fields.

作用机制

Target of Action

The primary target of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in maintaining a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumor microenvironment can lead to a dysregulation of this balance, resulting in tumor cells escaping immune control .

Mode of Action

The compound interacts with its target, IDO1, by binding to its active site . This interaction inhibits the catalytic activity of IDO1, which is represented by the conversion of tryptophan (Trp) into kynurenines (Kyn) in the first and rate-limiting step of the kynurenine pathway .

Biochemical Pathways

By inhibiting IDO1, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid disrupts the kynurenine pathway . This disruption can lead to a decrease in the production of kynurenines, which are known to suppress the immune response . As a result, the immune system may be better able to recognize and attack tumor cells .

Result of Action

The inhibition of IDO1 by [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can lead to a boost in the immune response . This can potentially enhance the efficacy of existing immunotherapeutic drugs . Moreover, the compound may also work in synergy with other immunotherapeutic agents .

生化分析

Biochemical Properties

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to enzymes such as kinases and proteases, thereby modulating their activity. For instance, this compound can inhibit certain kinases, leading to the suppression of downstream signaling pathways . Additionally, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid interacts with proteins involved in cellular stress responses, enhancing their protective effects against oxidative stress .

Cellular Effects

The effects of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the AMPK pathway, which plays a key role in cellular energy homeostasis . Furthermore, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can alter gene expression patterns, leading to changes in the expression of genes involved in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular stress responses and improving metabolic function . At high doses, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.

Metabolic Pathways

[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes involved in glycolysis, leading to a shift in cellular energy production towards oxidative phosphorylation . Additionally, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can modulate the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy homeostasis .

Transport and Distribution

The transport and distribution of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, [1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid can modulate mitochondrial function and energy production . In the nucleus, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

属性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-2-1-3-6-9-8-4-10(5)6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIZLOMSYUPULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243455 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-95-2 | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

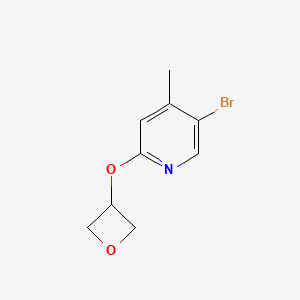

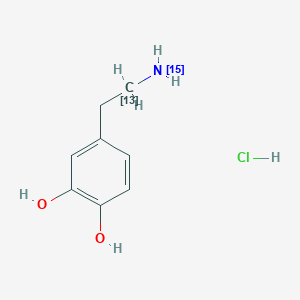

![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)